molecular formula C6H2Cl4S2 B082216 3,4,5,6-tetrachlorobenzene-1,2-dithiol CAS No. 13801-50-8

3,4,5,6-tetrachlorobenzene-1,2-dithiol

Cat. No.: B082216
CAS No.: 13801-50-8
M. Wt: 280 g/mol
InChI Key: MSSNSTXFTUNKQH-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachlorobenzene-1,2-dithiol is a chemical compound with the molecular formula C6H2Cl4S2 and a molecular weight of 280.02 g/mol This compound is characterized by the presence of four chlorine atoms and two thiol groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5,6-tetrachlorobenzene-1,2-dithiol can be synthesized through the chlorination of 1,2-benzenedithiol. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the benzene ring .

Industrial Production Methods

Industrial production of 1,2-benzenedithiol, 3,4,5,6-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachlorobenzene-1,2-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5,6-tetrachlorobenzene-1,2-dithiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-benzenedithiol, 3,4,5,6-tetrachloro- involves its interaction with molecular targets through its thiol and chlorine groups. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. The chlorine atoms can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-tetrachlorobenzene-1,2-dithiol is unique due to the specific arrangement of chlorine atoms and thiol groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,4,5,6-tetrachlorobenzene-1,2-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4S2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSNSTXFTUNKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065639
Record name 1,2-Benzenedithiol, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13801-50-8
Record name 3,4,5,6-Tetrachloro-1,2-benzenedithiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13801-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedithiol, 3,4,5,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedithiol, 3,4,5,6-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedithiol, 3,4,5,6-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,5,6-tetrachlorobenzene-1,2-dithiol
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3,4,5,6-tetrachlorobenzene-1,2-dithiol
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3,4,5,6-tetrachlorobenzene-1,2-dithiol
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3,4,5,6-tetrachlorobenzene-1,2-dithiol
Reactant of Route 6
3,4,5,6-tetrachlorobenzene-1,2-dithiol

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